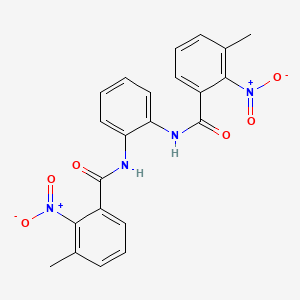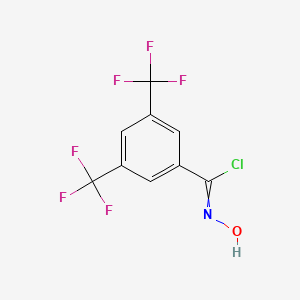![molecular formula C13H21ClN2OS B12612558 3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 880356-14-9](/img/structure/B12612558.png)
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is a synthetic compound with a unique structure that includes a pyridinium core, a carbamoyl group, and a hexylsulfanyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core is synthesized by reacting pyridine with an appropriate alkylating agent, such as methyl iodide, under basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the pyridinium intermediate with a carbamoyl chloride derivative under acidic conditions.
Attachment of the Hexylsulfanyl Side Chain: The hexylsulfanyl side chain is attached through a nucleophilic substitution reaction, where the pyridinium intermediate is reacted with a hexylthiol derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexylsulfanyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur derivatives.
Substitution: Various substituted pyridinium derivatives.
科学研究应用
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of 3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: The compound can modulate signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer progression.
相似化合物的比较
Similar Compounds
3-Carbamoyl-1-methylpyridin-1-ium chloride: Similar structure but lacks the hexylsulfanyl side chain.
3-Carbamoyl-1-(4-carboxybenzyl)pyridin-1-ium chloride: Contains a carboxybenzyl group instead of a hexylsulfanyl group.
Uniqueness
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is unique due to its hexylsulfanyl side chain, which imparts distinct chemical and biological properties. This side chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
属性
CAS 编号 |
880356-14-9 |
|---|---|
分子式 |
C13H21ClN2OS |
分子量 |
288.84 g/mol |
IUPAC 名称 |
1-(hexylsulfanylmethyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C13H20N2OS.ClH/c1-2-3-4-5-9-17-11-15-8-6-7-12(10-15)13(14)16;/h6-8,10H,2-5,9,11H2,1H3,(H-,14,16);1H |
InChI 键 |
CDFZXMUIUXPYCR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole](/img/structure/B12612475.png)
phosphane](/img/structure/B12612479.png)



![N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612514.png)

![Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-](/img/structure/B12612516.png)

![Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B12612530.png)

![5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12612548.png)

![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
